Cas no 1389320-24-4 ((2S)-2-(trifluoromethyl)piperidine hydrochloride)
(2S)-2-(trifluoromethyl)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (2S)-2-(trifluoromethyl)piperidine hydrochloride
- (2S)-2-(trifluoromethyl)piperidine:hydrochloride
- (S)-2-(Trifluoromethyl)piperidine hydrochloride
- MFCD22380064
- AT11257
- 1389320-24-4
- 840-922-8
- (S)-2-Trifluoromethylpiperidinehydrochloride
- (S)-2-(TRIFLUOROMETHYL)PIPERIDINE HCL
- EN300-6743539
- CS-0100761
- (2S)-2-(trifluoromethyl)piperidine;hydrochloride
- MFCD14584429
- (S)-2-Trifluoromethylpiperidine hydrochloride
-
- MDL: MFCD22380064
- Inchi: 1S/C6H10F3N.ClH/c7-6(8,9)5-3-1-2-4-10-5;/h5,10H,1-4H2;1H/t5-;/m0./s1
- InChI Key: LUBQESPBTCELOM-JEDNCBNOSA-N
- SMILES: N1CCCC[C@H]1C(F)(F)F.[H]Cl
Computed Properties
- Exact Mass: 189.0532115Da
- Monoisotopic Mass: 189.0532115Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
(2S)-2-(trifluoromethyl)piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093883-250mg |
S)-2-Trifluoromethylpiperidine hydrochloride |
1389320-24-4 | 250mg |
£27.00 | 2022-02-28 | ||
| Fluorochem | 093883-1g |
S)-2-Trifluoromethylpiperidine hydrochloride |
1389320-24-4 | 1g |
£54.00 | 2022-02-28 | ||
| Fluorochem | 093883-5g |
S)-2-Trifluoromethylpiperidine hydrochloride |
1389320-24-4 | 5g |
£216.00 | 2022-02-28 | ||
| Fluorochem | 093883-25g |
S)-2-Trifluoromethylpiperidine hydrochloride |
1389320-24-4 | 25g |
£933.00 | 2022-02-28 | ||
| abcr | AB534334-1 g |
(S)-2-(Trifluoromethyl)piperidine hydrochloride; . |
1389320-24-4 | 1g |
€148.00 | 2023-06-14 | ||
| abcr | AB534334-5 g |
(S)-2-(Trifluoromethyl)piperidine hydrochloride; . |
1389320-24-4 | 5g |
€376.00 | 2023-06-14 | ||
| Chemenu | CM501825-1g |
(S)-2-Trifluoromethylpiperidinehydrochloride |
1389320-24-4 | 95% | 1g |
$119 | 2022-09-03 | |
| Chemenu | CM501825-5g |
(S)-2-Trifluoromethylpiperidinehydrochloride |
1389320-24-4 | 95% | 5g |
$381 | 2022-09-03 | |
| Enamine | EN300-6743539-0.05g |
(2S)-2-(trifluoromethyl)piperidine hydrochloride |
1389320-24-4 | 95.0% | 0.05g |
$19.0 | 2025-03-13 | |
| Enamine | EN300-6743539-0.1g |
(2S)-2-(trifluoromethyl)piperidine hydrochloride |
1389320-24-4 | 95.0% | 0.1g |
$19.0 | 2025-03-13 |
(2S)-2-(trifluoromethyl)piperidine hydrochloride Suppliers
(2S)-2-(trifluoromethyl)piperidine hydrochloride Related Literature
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (2S)-2-(trifluoromethyl)piperidine hydrochloride
(2S)-2-(Trifluoromethyl)Piperidine Hydrochloride: A Comprehensive Overview
(2S)-2-(Trifluoromethyl)Piperidine Hydrochloride, also known by its CAS number 1389320-24-4, is a significant compound in the field of organic chemistry and pharmacology. This compound is a chiral derivative of piperidine, a six-membered saturated heterocyclic amine, with a trifluoromethyl group attached to the second carbon in the S configuration. The hydrochloride salt form indicates that it is commonly used in its protonated form, which enhances its solubility and stability for various applications.
The synthesis of (2S)-2-(Trifluoromethyl)Piperidine Hydrochloride involves advanced organic chemistry techniques, including asymmetric synthesis to achieve the desired S configuration. Recent advancements in catalytic asymmetric synthesis have made it possible to produce this compound with high enantiomeric excess, which is crucial for its application in pharmaceuticals. The trifluoromethyl group introduces unique electronic and steric properties, making this compound highly versatile in different chemical reactions and biological interactions.
Recent studies have highlighted the potential of (2S)-2-(Trifluoromethyl)Piperidine Hydrochloride as a building block in drug discovery. Its ability to act as a chiral auxiliary or a ligand in asymmetric catalysis has been extensively explored. For instance, researchers have utilized this compound to develop novel enantioselective catalysts for the synthesis of complex molecules, including natural products and bioactive compounds. The trifluoromethyl group's electron-withdrawing nature enhances the reactivity of the piperidine ring, making it an ideal substrate for various transformations.
In addition to its role in organic synthesis, (2S)-2-(Trifluoromethyl)Piperidine Hydrochloride has shown promise in medicinal chemistry. Its chiral center and unique substituents make it a valuable tool for designing molecules with specific pharmacokinetic profiles. Recent research has focused on its application as a potential therapeutic agent in treating neurological disorders, where stereochemistry plays a critical role in drug efficacy and safety.
The stability and solubility of (2S)-2-(Trifluoromethyl)Piperidine Hydrochloride are key factors that contribute to its utility in both laboratory settings and industrial applications. Its hydrochloride salt form ensures better solubility in aqueous solutions, facilitating its use in various chemical processes. Moreover, the compound's resistance to degradation under standard storage conditions makes it suitable for long-term use in research and development.
From an environmental perspective, the synthesis and handling of (2S)-2-(Trifluoromethyl)Piperidine Hydrochloride adhere to green chemistry principles. The use of efficient catalysts and recyclable solvents minimizes waste generation and reduces the environmental footprint of its production process. This aligns with current trends toward sustainable chemical practices.
In conclusion, (2S)-2-(Trifluoromethyl)Piperidine Hydrochloride is a multifaceted compound with significant implications across various domains of chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthetic methodologies, positions it as a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new applications for this compound, its role in shaping future innovations in drug discovery and chemical synthesis is expected to grow further.
1389320-24-4 ((2S)-2-(trifluoromethyl)piperidine hydrochloride) Related Products
- 122982-92-7(2-Nonanamine, 1,1,1-trifluoro-N-methyl-, hydrochloride)
- 154727-51-2((S)-2-(Trifluoromethyl)piperidine)
- 1389310-06-8((R)-2-Trifluoromethylpyrrolidine hydrochloride)
- 627533-08-8(2-(trifluoromethyl)piperidine hydrochloride)
- 1212734-83-2((2R)-2-(trifluoromethyl)piperidine)
- 154630-93-0(2-(Trifluoromethyl)piperidine)
- 844437-86-1(PIPERIDINE, 2-HEPTYL-6-(TRIFLUOROMETHYL)-, (2R,6R)-)
- 1389320-26-6((2R)-2-(trifluoromethyl)piperidine hydrochloride)
- 868623-97-6(2-(trifluoromethyl)pyrrolidine hydrochloride)
- 1410903-57-9((2S)-2-(Trifluoromethyl)pyrrolidine Hydrochloride)